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Compound of Interest

3,6-Dichloropyrazine-2-carboxylic
Compound Name: d
aci

cat. No.: B1602999

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxylic Acid: Structure, Synthesis,
and Applications

Introduction

3,6-Dichloropyrazine-2-carboxylic acid is a key heterocyclic compound that serves as a
versatile building block in the realms of medicinal chemistry and materials science. Its rigid
pyrazine core, substituted with reactive chlorine atoms and a carboxylic acid functional group,
provides multiple sites for chemical modification. This unique structural arrangement makes it
an invaluable intermediate for the synthesis of complex molecular architectures, particularly in
the development of novel pharmaceutical agents. The electron-withdrawing nature of the
pyrazine ring and the chloro-substituents significantly influences the molecule's reactivity,
enabling selective functionalization. This guide offers a comprehensive overview of its
molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored
for researchers and professionals in drug development.

Molecular Structure and Physicochemical
Properties

The molecular structure of 3,6-Dichloropyrazine-2-carboxylic acid consists of a central
pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at
positions 1 and 4. The ring is substituted with two chlorine atoms at the 3 and 6 positions and a
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carboxylic acid group at the 2 position. This substitution pattern is critical to its chemical
behavior, offering distinct sites for nucleophilic substitution and derivatization of the carboxyl

group.
Caption: 2D Molecular Structure of 3,6-Dichloropyrazine-2-carboxylic acid.

Table 1: Physicochemical Properties of 3,6-Dichloropyrazine-2-carboxylic acid

Property Value Source

3,6-Dichloropyrazine-2-
IUPAC Name ] ] N/A
carboxylic acid

CAS Number 356783-15-8 [1]

Molecular Formula CsH2CI2N202 [2]

Molecular Weight 192.99 g/mol [2]

Appearance White to brown powder/crystal [3]

Purity >98.0% (HPLC) [3]
VVZNBAQAYLMLGO-

InChl Key [2]
UHFFFAOYSA-N

SMILES OC(=0)C1=NC(Cl)=CN=C1CI N/A
Inert atmosphere, room

Storage [1]
temperature

Synthesis and Reactivity

The synthesis of 3,6-Dichloropyrazine-2-carboxylic acid and its derivatives often involves
multi-step processes starting from simpler precursors. A notable method involves the
transformation of a substituted pyrazine, highlighting the strategic chemical manipulations
required to introduce the desired functional groups.

A patented method describes the synthesis of the related 3,6-dichloropyrazine-2-carbonitrile, a
direct precursor, starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This process
underscores the feasibility of constructing the dichloropyrazine core through halogenation and
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functional group interconversion. The general logic involves replacing hydroxyl and bromo
groups with chloro groups, a common strategy in heterocyclic chemistry.

POCIs, DIEA,
Inorganic Chloride (e.g., LiCl)

3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carboxylic acid

3-hydroxy-6-bromopyrazine-2-amide

Click to download full resolution via product page

Caption: Generalized synthesis workflow for the dichloropyrazine core.

Exemplary Synthesis Protocol for a Precursor

The following protocol is adapted from a patented method for producing 3,6-dichloropyrazine-2-
carbonitrile, which can then be hydrolyzed to the target carboxylic acid.[4]

e Reaction Setup: To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide, an inorganic
chloride such as lithium chloride (LiCl), and phosphorus oxychloride (POCIs).

o Addition of Base: While stirring and heating the mixture to approximately 50°C, slowly add
diisopropylethylamine (DIEA).

e Heating: Increase the temperature of the reaction mixture to 80°C and maintain stirring for 1
hour.

e Quenching: After cooling the system to about 30°C, slowly add the reaction mixture to ice
water to quench the reaction.

« Isolation: Filter the resulting precipitate. The filter cake can be further purified by slurrying in
a solvent like isopropanol to yield 3,6-dichloropyrazine-2-carbonitrile.[4]

» Hydrolysis: The resulting carbonitrile can be subjected to standard acidic or basic hydrolysis
conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding
the final product.
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Reactivity

The chemical reactivity of 3,6-Dichloropyrazine-2-carboxylic acid is dictated by its three key
features:

o Carboxylic Acid Group: This group undergoes typical reactions such as esterification,
amidation, and reduction.[2] Amide formation is particularly crucial in medicinal chemistry for
creating linkages with amines in target proteins or other molecular fragments.[5][6]

e Chlorine Atoms: The chlorine atoms on the electron-deficient pyrazine ring are susceptible to
nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a
wide variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the synthesis of diverse
libraries of compounds for structure-activity relationship (SAR) studies.

e Pyrazine Ring: The ring itself can participate in metal-catalyzed cross-coupling reactions,
further expanding the synthetic possibilities.[7]

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of 3,6-Dichloropyrazine-2-carboxylic acid relies
on a combination of modern spectroscopic techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to be simple due to the single proton on the pyrazine
ring. A singlet would appear in the aromatic region (downfield). The carboxylic acid proton
will exhibit a very broad singlet, typically at a chemical shift greater than 10 ppm.[2]

o 13C NMR: The spectrum will show distinct signals for each of the five carbon atoms. The
carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-185
ppm range. The carbons attached to the electronegative chlorine and nitrogen atoms will
also be significantly downfield.[2][8]

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional
groups. A very broad absorption band in the 2500—-3300 cm~1 region is characteristic of the
O-H stretch of a hydrogen-bonded carboxylic acid.[2] A strong, sharp peak between 1700-
1750 cm~1 corresponds to the C=0 (carbonyl) stretch.[2]
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e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. High-resolution mass spectrometry (HRMS) would show a characteristic isotopic
pattern for the two chlorine atoms (3>Cl and 3/Cl), providing definitive evidence for their
presence in the molecule.[8]

Table 2: Predicted Spectroscopic Data for 3,6-Dichloropyrazine-2-carboxylic acid

Predicted Chemical Shift /

Technique Feature
Wavenumber
1H NMR Pyrazine C-H ~8.5 - 9.0 ppm (singlet)
Carboxylic Acid O-H >10 ppm (broad singlet)
3C NMR C=0 (Carboxylic Acid) ~160 - 185 ppm
Pyrazine Ring Carbons ~130 - 160 ppm
FTIR O-H Stretch (Carboxylic Acid) 2500 - 3300 cm™! (broad)

C=0 Stretch (Carboxylic Acid) 1700 - 1750 cm~1 (strong)

800 - 600 cm~! (medium to

strong)

C-CI Stretch

Applications in Research and Drug Development

The primary application of 3,6-Dichloropyrazine-2-carboxylic acid is as an intermediate in
organic synthesis. Its derivatives have been explored for a range of biological activities.
Pyrazine-2-carboxamides, for instance, are a well-known class of compounds with anti-
tubercular properties, with Pyrazinamide being a first-line drug for tuberculosis treatment.[5]
The ability to synthesize various derivatives from 3,6-Dichloropyrazine-2-carboxylic acid
allows for the exploration of new anti-tubercular agents.[5][8]

Furthermore, the structural motif is found in compounds investigated for other therapeutic
areas. For example, related dichlorinated aromatic carboxylic acids have been studied as
potential treatments for inflammatory conditions like ulcerative colitis.[9] The versatility of this
scaffold ensures its continued relevance in the discovery of new bioactive molecules.
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Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling
3,6-Dichloropyrazine-2-carboxylic acid and its derivatives.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[10][11]

« Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[11][12]
Do not eat, drink, or smoke when using this product, and wash hands thoroughly after
handling.[12]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store
away from incompatible materials such as strong oxidizing agents.[11]

o First Aid:

o

Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[10]
[13]

o

Skin: Wash off immediately with plenty of soap and water.[10]

[¢]

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]

[¢]

Ingestion: Rinse mouth and seek medical attention if symptoms occur.[13]

Conclusion

3,6-Dichloropyrazine-2-carboxylic acid is a high-value chemical intermediate with a
molecular structure primed for diverse chemical transformations. Its combination of a carboxylic
acid handle and reactive chlorine atoms on an electron-poor pyrazine ring makes it an ideal
starting point for constructing complex molecules with potential therapeutic applications. A
thorough understanding of its structure, reactivity, and handling is essential for scientists
leveraging this powerful building block in the pursuit of novel drug candidates and advanced
materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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